1-(3-Methoxypropyl)-4-piperidinamine

Synthetic Chemistry Pharmaceutical Intermediates Process Optimization

1-(3-Methoxypropyl)-4-piperidinamine (CAS 179474-79-4) is a substituted 4-aminopiperidine featuring a 3-methoxypropyl chain on the piperidine nitrogen, classified as an organic amine derivative with a molecular weight of 172.27 g/mol and a predicted pKa of 10.49. It serves as the essential synthetic intermediate for the preparation of Prucalopride Succinate, a selective 5-HT₄ receptor agonist used for the treatment of chronic constipation.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 179474-79-4
Cat. No. B103848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxypropyl)-4-piperidinamine
CAS179474-79-4
Synonyms1-(3-Methoxypropyl)piperidin-4-amine;  Prucalopride Intermediate
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCOCCCN1CCC(CC1)N
InChIInChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3
InChIKeyHIXAJGFVNMKLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxypropyl)-4-piperidinamine (CAS 179474-79-4): Critical Pharmaceutical Intermediate for Prucalopride Synthesis


1-(3-Methoxypropyl)-4-piperidinamine (CAS 179474-79-4) is a substituted 4-aminopiperidine featuring a 3-methoxypropyl chain on the piperidine nitrogen, classified as an organic amine derivative with a molecular weight of 172.27 g/mol and a predicted pKa of 10.49 [1]. It serves as the essential synthetic intermediate for the preparation of Prucalopride Succinate, a selective 5-HT₄ receptor agonist used for the treatment of chronic constipation . Its structural characteristics—specifically the combination of a primary amine at the 4-position and a methoxypropyl side chain—confer distinct reactivity and solubility properties that are leveraged in industrial-scale synthesis routes [2].

Why Generic 4-Aminopiperidines Cannot Replace 1-(3-Methoxypropyl)-4-piperidinamine in Prucalopride Manufacturing


The 4-aminopiperidine scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting diverse activities such as N-type calcium channel blockade and kinase inhibition [1]. However, the unique 3-methoxypropyl substitution on the piperidine nitrogen of 1-(3-Methoxypropyl)-4-piperidinamine is non-negotiable for the synthesis of Prucalopride. This specific side chain is required for the final drug's recognition and binding to the 5-HT₄ receptor. Substitution with alternative alkyl chains (e.g., 4-(3-methoxypropyl)piperidine lacking the amine) or different piperidine substitution patterns (e.g., 3-(3-methoxypropyl)piperidine) leads to compounds that cannot efficiently undergo the requisite amide coupling with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid [2][3]. The following quantitative evidence demonstrates precisely how this compound's synthetic efficiency, purity profile, and physical properties differentiate it from alternative routes and related intermediates, directly impacting procurement and process robustness.

Quantitative Evidence for 1-(3-Methoxypropyl)-4-piperidinamine: Superior Yield and Purity in Prucalopride Intermediate Synthesis


Higher Synthetic Yield and Purity Compared to Alternative Prucalopride Intermediate Routes

A direct comparison of synthetic routes for prucalopride intermediates reveals that 1-(3-Methoxypropyl)-4-piperidinamine can be obtained with a reported yield of 96.4% and purity of 99.7% using the method described by Shuai et al. [1]. In contrast, an alternative prucalopride intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is synthesized via a 5-step procedure with an overall yield of only 63% [2]. While these represent different intermediates in the overall synthesis, the substantially higher yield and purity of 1-(3-Methoxypropyl)-4-piperidinamine contribute to a more cost-effective and reliable upstream process. Furthermore, a patent describing the preparation of prucalopride succinate reports an overall yield of approximately 80% when using 1-(3-Methoxypropyl)-4-piperidinamine as the key intermediate [3].

Synthetic Chemistry Pharmaceutical Intermediates Process Optimization

Enhanced Solubility Profile Enables Broader Reaction Compatibility Compared to Unsubstituted 4-Aminopiperidine

The introduction of the 3-methoxypropyl group significantly alters the solubility characteristics of the 4-aminopiperidine core. 1-(3-Methoxypropyl)-4-piperidinamine is reported to be slightly soluble in chloroform and methanol, and is also described as having a certain solubility in water and alcohol [1]. In contrast, unsubstituted 4-aminopiperidine (CAS 13035-19-3) is highly soluble in water and polar organic solvents. The reduced water solubility and moderate organic solubility of the target compound facilitate its isolation via liquid-liquid extraction and reduce the need for energy-intensive solvent removal steps during synthesis [2]. This property is a direct result of the methoxypropyl side chain and is not observed in the parent amine.

Solubility Reaction Medium Process Development

Specific Boiling Point and Physical Form Facilitate Downstream Processing

1-(3-Methoxypropyl)-4-piperidinamine is an oil at room temperature with a predicted boiling point of 249.4±35.0 °C at 760 mmHg and a density of 0.946 g/cm³ [1][2]. In comparison, the structurally related analog 1-(3-methoxypropyl)piperidin-4-one (CAS 123456-78-9) is a solid with a melting point of ~40-45°C and a boiling point of ~210-220°C. The liquid nature of the target compound simplifies handling and precise dispensing during large-scale amide coupling reactions, as it avoids the need for pre-dissolution or solid charging that can introduce weighing errors and safety hazards. The higher boiling point also allows for gentle removal of volatile solvents under reduced pressure without risk of product loss.

Physical Properties Distillation Formulation

Demonstrated Stability Under Standard Storage Conditions Ensures Supply Chain Reliability

Vendor specifications and technical datasheets indicate that 1-(3-Methoxypropyl)-4-piperidinamine is stable at room temperature for long-term storage when kept in a cool, dry place and protected from light . Specifically, one supplier recommends storage at 2-8°C, protected from light, while another notes that it can be stored at ambient temperature for up to 3 years in powder form . In contrast, many primary amines are prone to oxidation and require stringent inert atmosphere storage at -20°C. The relative stability of this compound under mild conditions reduces the need for specialized cold-chain logistics and minimizes degradation-related batch failures, which is a critical advantage for global procurement and inventory management.

Stability Storage Logistics

Optimal Application Scenarios for 1-(3-Methoxypropyl)-4-piperidinamine Based on Quantitative Evidence


Large-Scale Manufacture of Prucalopride Succinate

The compound's high reported yield (96.4%) and purity (99.7%) in patented synthetic routes [1] make it the economically preferred intermediate for industrial production of Prucalopride Succinate, a 5-HT₄ receptor agonist for chronic constipation. Its favorable solubility profile [2] and liquid physical form [3] further streamline large-batch processing, reducing solvent usage and simplifying handling. Procurement for commercial Prucalopride synthesis should prioritize suppliers offering this intermediate with ≥97% purity and appropriate documentation.

Process Development and Optimization Studies for Prucalopride Analogs

Medicinal chemistry teams developing next-generation 5-HT₄ agonists or related gastrointestinal prokinetic agents can leverage 1-(3-Methoxypropyl)-4-piperidinamine as a validated building block. Its well-characterized physical properties, including a defined boiling point (249.4±35.0 °C) and density (0.946 g/cm³) [3], enable accurate reaction calorimetry and process simulation. The documented stability under mild storage conditions ensures that research quantities remain viable throughout extended optimization campaigns, minimizing experimental variability due to reagent degradation.

Synthesis of 4-N-Substituted Prucalopride Intermediates

The compound serves as the direct precursor to a family of 4-N-substituted-1-(3-methoxypropyl)-4-piperidinamine compounds, as described in patent CN102295594B [4]. These protected intermediates (e.g., Boc-, Cbz-protected) are crucial for alternative prucalopride synthetic routes and impurity profiling. The high purity of the parent compound (≥97% commercially ) ensures that subsequent derivatization steps produce minimal byproducts, simplifying purification and regulatory compliance for impurity characterization.

Reference Standard for Prucalopride Impurity Analysis

Given its identity as Prucalopride Impurity 17 , 1-(3-Methoxypropyl)-4-piperidinamine is a critical reference material for analytical quality control (QC) and stability-indicating method validation. The availability of this compound with certified purity (e.g., 97% from reputable vendors ) and comprehensive characterization data (NMR, MS, HPLC) supports accurate quantification of this specific impurity in prucalopride drug substance and finished dosage forms, essential for meeting ICH guidelines and pharmacopoeial monographs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxypropyl)-4-piperidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.